BRD9 Degrader-1
CAS No.:
Cat. No.: VC16618096
Molecular Formula: C49H65FN12O7S2
Molecular Weight: 1017.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C49H65FN12O7S2 |
---|---|
Molecular Weight | 1017.2 g/mol |
IUPAC Name | (2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |
Standard InChI Key | MCHONAYJGRIMOE-NUMYIAGESA-N |
Isomeric SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Canonical SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Introduction
Chemical and Structural Properties of BRD9 Degrader-1
BRD9 Degrader-1 is a heterobifunctional molecule with a molecular weight of 903.98 g/mol and the chemical formula . Its structure integrates a BRD9-binding ligand linked to a cereblon (CRBN)-recruiting moiety, enabling simultaneous engagement with BRD9 and the CRBN-DDB1 E3 ubiquitin ligase complex .
Physicochemical Characteristics
The compound exhibits a predicted relative density of 1.56 g/cm³ and high solubility in dimethyl sulfoxide (DMSO) at 150 mg/mL (165.93 mM). Stability assessments recommend storage at -20°C in powder form for up to three years, while solutions retain integrity for one year at -80°C .
Table 1: Key Physicochemical Properties of BRD9 Degrader-1
Property | Value |
---|---|
Molecular Weight | 903.98 g/mol |
Formula | |
CAS Number | 2097971-01-0 |
Solubility (DMSO) | 150 mg/mL (165.93 mM) |
Storage Conditions | -20°C (powder), -80°C (solution) |
Mechanism of Action: PROTAC-Mediated Degradation
As a PROTAC, BRD9 Degrader-1 facilitates the ubiquitination and subsequent proteasomal degradation of BRD9 by forming a ternary complex between BRD9 and CRBN-DDB1. This process involves two critical interactions:
-
BRD9 Binding: The compound’s BRD9-targeting moiety binds the bromodomain with an IC₅₀ of 13.5 nM, exploiting BRD9’s role in chromatin remodeling and transcriptional regulation .
-
E3 Ligase Recruitment: The CRBN-DDB1 ligase is recruited via the compound’s CRBN-binding component, with an IC₅₀ of 48.9 nM . This dual engagement triggers ubiquitination at lysine residues on BRD9, marking it for degradation by the 26S proteasome.
Selectivity and Off-Target Effects
Table 2: Pharmacological Targets and Inhibitory Potency
Target | IC₅₀ Value |
---|---|
BRD9 | 13.5 nM |
CRBN-DDB1 | 48.9 nM |
BRD4 | 3.78 μM |
Preclinical Efficacy and Cellular Studies
In Vitro Degradation Kinetics
In BRD9-HiBiT-tagged HEK293 cells, BRD9 Degrader-1 achieves a maximum degradation efficiency () of 88% within 6 hours at nanomolar concentrations (DC₅₀ = 0.05 nM). Live-cell kinetic profiling reveals sustained degradation over 24 hours, with no rebound effect observed post-treatment .
Proteasome and NEDD8 Dependence
Degradation is abolished by co-treatment with proteasome inhibitor bortezomib or the NEDD8-activating enzyme (NAE1) inhibitor MLN4924, confirming reliance on the ubiquitin-proteasome system and CRL (Cullin RING ligase) activity . Competition assays using excess BRD9 inhibitor BI-7273 (10 μM) further validate target specificity, as BRD9 degradation is fully blocked .
Comparative Analysis with Alternative BRD9 Degraders
Table 3: Mechanism Comparison of BRD9 Degraders
Parameter | BRD9 Degrader-1 (PROTAC) | AMPTX-1 (Targeted Glue) |
---|---|---|
E3 Ligase | CRBN-DDB1 | DCAF16 |
Mechanism | Non-covalent recruitment | Covalent warhead |
DC₅₀ (BRD9) | 13.5 nM | 0.05 nM |
Oral Bioavailability | Not reported | Demonstrated in vivo |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume